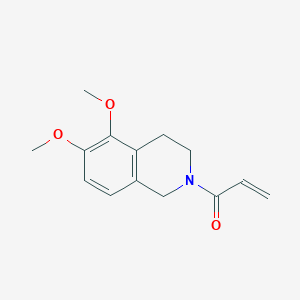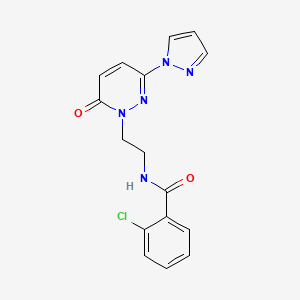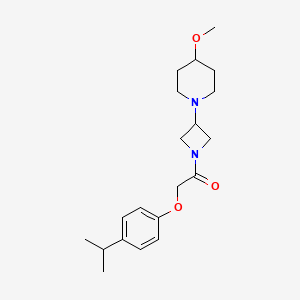
1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, also known as DMIP, is a chemical compound that belongs to the isoquinoline family. DMIP has been widely used in scientific research due to its unique properties, including its ability to inhibit certain enzymes, its anti-inflammatory effects, and its potential for use in the treatment of various diseases.
Mécanisme D'action
1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is believed to exert its effects by inhibiting the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects, including inhibition of acetylcholinesterase and monoamine oxidase, anti-inflammatory effects, and antioxidant properties. 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one in lab experiments is its ability to inhibit the activity of certain enzymes, which may make it useful in the study of enzyme function. However, one limitation of using 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, including its potential use in the treatment of various diseases, its mechanism of action, and its potential toxicity. Further research is needed to fully understand the potential benefits and limitations of 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, and to determine its safety and efficacy in humans.
Méthodes De Synthèse
1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. Another method involves the condensation of an aldehyde with an enamine, which is then followed by the addition of a methoxy group to the resulting imine.
Applications De Recherche Scientifique
1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(5,6-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-13(16)15-8-7-11-10(9-15)5-6-12(17-2)14(11)18-3/h4-6H,1,7-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCDNMJEQZJVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(CC2)C(=O)C=C)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2602577.png)

![7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2602581.png)
![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)
![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)
![Spiro[2.3]hexan-4-one](/img/structure/B2602585.png)

![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride](/img/structure/B2602588.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2602590.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)


![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)